molecular formula C20H26O2 B193403 6-Methyleneandrost-4-ene-3,17-dione CAS No. 19457-55-7

6-Methyleneandrost-4-ene-3,17-dione

Cat. No. B193403
CAS RN: 19457-55-7
M. Wt: 298.4 g/mol
InChI Key: KQRGETZTRARSMA-DAELLWKTSA-N
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Description

6-Methyleneandrost-4-ene-3,17-dione is a chemical compound with the molecular formula C20H26O2 . It is also known as 1,2-Dihydro Exemestane and is a metabolite of Exemestane . It is a synthetic precursor of exemestane .


Synthesis Analysis

The synthesis of 6-Methyleneandrost-4-ene-3,17-dione involves innovative N-substituted 6α-piperazinomethyl-Δ4-3,17-diketo-steroids via the region-directed three-component condensation method . It is also produced from N-substituted piperazine derivatives and androst-4-en-3,17-dione (AD) .


Molecular Structure Analysis

The molecular structure of 6-Methyleneandrost-4-ene-3,17-dione is characterized by an average mass of 298.419 Da and a monoisotopic mass of 298.193268 Da . The steroid A ring approximates to a sofa (or envelope) conformation, with the methylene group adjacent to the link to the B ring lying out of the plane of the other atoms .


Chemical Reactions Analysis

6-Methyleneandrost-4-ene-3,17-dione is an irreversible steroidal aromatase inactivator, similar in structure to the enzyme’s natural substrate androstenedione . It can be inactivated by irreversibly binding to the active site of the enzyme .


Physical And Chemical Properties Analysis

6-Methyleneandrost-4-ene-3,17-dione is a solid at 20 degrees Celsius . It appears as a white to orange to green powder to crystal .

Scientific Research Applications

1. Detection in Doping Control

6-Methyleneandrost-4-ene-3,17-dione has been identified in the context of sports doping control. Products containing this compound have appeared on the sport supplement market, displaying aromatase inhibition and anabolic properties, yet not approved for medical use. Its detection in doping control is feasible through existing screening procedures for anabolic steroids, with the main metabolite being 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one, detectable in significant amounts in urine samples (Parr et al., 2008).

2. Microbial Transformations

Research has shown that certain microbial species can efficiently transform 6-Methyleneandrost-4-ene-3,17-dione. For example, Mucor species have demonstrated the ability to reduce the 17-carbonyl group in the steroid skeleton to a methylene group, a novel observation in the microbial conversion of this compound (Madyastha & Valli, 1983).

3. Synthesis and Solid-State Photodimerization

Various syntheses of 6-Methyleneandrost-4-ene-3,17-dione and related compounds have been described, highlighting their potential as potent aromatase inhibitors. These syntheses include methods for producing derivatives that could serve as effective aromatase inhibitors (Mann & Pietrzak, 1984). Additionally, studies have explored the solid-state photodimerization of steroid enones like Androst-4-ene-3,17-dione, a process that involves dimerization under UV radiation and has implications in molecular chemistry (DellaGreca et al., 2002).

4. Potential in Cancer Research

Certain derivatives of 6-Methyleneandrost-4-ene-3,17-dione have been investigated for their potential in cancer research, particularly in the context of prostatic cancer. Studies have examined the inhibitors of rat prostatic 4-ene-3-ketosteroid 5 alpha-reductase derived from this compound, although these derivatives were found to be less effective compared to others (Petrow et al., 1983).

5. Pharmaceutical Applications

There is research exploring the pharmaceutical applications of 6-Methyleneandrost-4-ene-3,17-dione, particularly in the context of drug development and biotransformation processes. For instance, the β-cyclodextrin complexation technique has been used to enhance the water solubility and biocompatibility of this compound during biotransformation processes, a method that could be applied to other precursors with poor aqueous solubility (Li et al., 2013).

Safety And Hazards

6-Methyleneandrost-4-ene-3,17-dione is suspected of damaging fertility or the unborn child . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . If exposed or concerned, it is advised to get medical advice or attention .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRGETZTRARSMA-DAELLWKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513775
Record name 6-Methylideneandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyleneandrost-4-ene-3,17-dione

CAS RN

19457-55-7
Record name 6-Methyleneandrost-4-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19457-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylideneandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyleneandrost-4-en-3,17-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93RDL2KVK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
NK Davydova, VN Sergeev, AS Peregudov… - Ene - papers.ssrn.com
In this report, we describe the synthesis of three novel steroidal Mannich bases from N-substituted piperazine derivatives and androst-4-en-3, 17-dione (AD). The products were …
Number of citations: 0 papers.ssrn.com
S Baydoun, A Wahab, S Bano, R Imad, MI Choudhary - Steroids, 2016 - Elsevier
Structural transformation of anticancer drug exemestane (1) with fungi Cunninghamella blakesleeana (ATCC 8688A), Curvularia lunata (ATCC 12017), Aspergillus niger (ATCC 10549), …
Number of citations: 6 www.sciencedirect.com
GB Giovenzana, N Masciocchi, R Negri, G Palmisano… - Steroids, 2017 - Elsevier
Exemestane, a 3rd-generation aromatase inhibitor, is clinically used in the treatment of breast cancer in postmenopausal women. The key step of the industrial synthetic process, ie, a …
Number of citations: 1 www.sciencedirect.com
J Li, W Tang, D Ren, J Xu, Z Yang - Green Chemistry, 2019 - pubs.rsc.org
Steroidal 3,5-diene is an important structural motif in steroid drugs. In this report, an iridium-catalyzed reduction–elimination of readily available steroidal 4-en-3-ones is realized to …
Number of citations: 33 pubs.rsc.org
NK Davydova, VN Sergeev… - Current Organic …, 2023 - ingentaconnect.com
This report presents the synthesis of three innovative N-substituted 6α- piperazinomethyl-Δ4-3,17-diketo-steroids via the region-directed three-component condensation method. The …
Number of citations: 0 www.ingentaconnect.com
P Fernandes, A Cruz, B Angelova, HM Pinheiro… - Enzyme and microbial …, 2003 - Elsevier
Steroid compounds can be ranked among the most widely marketed products from the pharmaceutical industry. Highly specific reactions are required to produce functionalized …
Number of citations: 676 www.sciencedirect.com
HL Holland, FM Brown, L Tan - Journal of Labelled Compounds …, 1989 - Wiley Online Library
A convenient, one step method for the preparation of deuterium or tritium labelled norethynodrel, norethindrone, and 6‐methyleneandrostenedione is reported which utilizes water as …
FV Lauro, DC Francisco, LR Maria… - Journal of …, 2020 - Wiley Online Library
Several studies for the synthesis of polycyclic derivatives have been reported; however, there is little information on the preparation of steroid‐polycyclic derivatives. In this way, the aim …
Number of citations: 3 onlinelibrary.wiley.com
P PATIL, R SHARMA, T BANERJEE… - Asian J Pharm Clin Res, 2017 - academia.edu
Objective: Permeability of hydrophobic steroid substrates across cell membrane is a critical factor during microbial bioconversion. To increase substrate intake, the feasibility of some …
Number of citations: 1 www.academia.edu
P PATIL, R SHARMA, T BANERJEE, S PATIL - 2017 - academia.edu
Objective: The present study was aimed at developing a rapid, cost effective and accurate method for quantification of exemestane using thin layer chromatography (TLC) separation …
Number of citations: 0 www.academia.edu

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